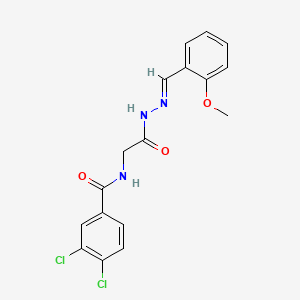![molecular formula C20H22N4O3S B12025600 4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12025600.png)
4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and biochemistry. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-{[(E)-(3,4-Dimethoxyphenyl)methyliden]amino}-5-(3-Isopropoxyphenyl)-4H-1,2,4-Triazol-3-thiol umfasst typischerweise die folgenden Schritte:
Bildung des Triazolrings: Der Triazolring kann durch eine Cyclisierungsreaktion unter Verwendung von Hydrazinderivaten und geeigneten Aldehyden oder Ketonen synthetisiert werden.
Einführung der Thiolgruppe: Die Thiolgruppe wird durch nukleophile Substitutionsreaktionen eingeführt, häufig unter Verwendung von Thioharnstoff oder ähnlichen Reagenzien.
Anlagerung der Dimethoxyphenyl- und Isopropoxyphenylgruppen: Diese Gruppen werden typischerweise durch Kondensationsreaktionen mit den entsprechenden Aldehyden und Aminen eingeführt.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von automatisierten Reaktoren, kontinuierlichen Fließsystemen und fortschrittlichen Reinigungsverfahren wie Chromatographie und Kristallisation umfassen.
Chemische Reaktionsanalyse
Arten von Reaktionen
Oxidation: Die Thiolgruppe kann oxidiert werden, um Disulfide oder Sulfonsäuren zu bilden.
Reduktion: Die Imingruppe kann reduziert werden, um Amine zu bilden.
Substitution: Die aromatischen Ringe können elektrophile Substitutionsreaktionen wie Nitrierung oder Halogenierung eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid oder andere Peroxide unter sauren oder basischen Bedingungen.
Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Halogene (z. B. Chlor, Brom) in Gegenwart eines Lewis-Säure-Katalysators.
Hauptprodukte
Oxidation: Disulfide, Sulfonsäuren.
Reduktion: Amine.
Substitution: Halogenierte aromatische Verbindungen.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Ihr Triazolring ist besonders nützlich in der Click-Chemie, einer Methode zur schnellen und zuverlässigen Verknüpfung kleiner Einheiten.
Biologie
In der biologischen Forschung kann diese Verbindung als Sonde zur Untersuchung von Enzymaktivitäten oder als Ligand bei der Entwicklung neuer Medikamente verwendet werden. Das Vorhandensein des Triazolrings und der Thiolgruppe macht sie zu einem vielseitigen Werkzeug für die Biokonjugation.
Medizin
Medizinisch hat diese Verbindung potenzielle Anwendungen bei der Entwicklung neuer Arzneimittel, insbesondere als antimikrobielles oder Antikrebsmittel. Ihre einzigartige Struktur ermöglicht es ihr, mit verschiedenen biologischen Zielstrukturen zu interagieren.
Industrie
In der Industrie könnte diese Verbindung aufgrund ihrer Stabilität und Reaktivität bei der Entwicklung neuer Materialien wie Polymere oder Beschichtungen eingesetzt werden.
Wirkmechanismus
Der Wirkmechanismus von 4-{[(E)-(3,4-Dimethoxyphenyl)methyliden]amino}-5-(3-Isopropoxyphenyl)-4H-1,2,4-Triazol-3-thiol beinhaltet die Interaktion mit spezifischen molekularen Zielstrukturen. Der Triazolring kann mit Metallionen koordinieren, was ihn zur Hemmung von Enzymen oder als Katalysator nützlich macht. Die Thiolgruppe kann Disulfidbrücken bilden, die wichtig für die Proteinfaltung und -stabilität sind.
Wirkmechanismus
The mechanism of action of 4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it useful in enzyme inhibition or as a catalyst. The thiol group can form disulfide bonds, which are important in protein folding and stability.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-{[(E)-(2,5-Dimethoxyphenyl)methyliden]amino}-5-(3-Isopropoxyphenyl)-4H-1,2,4-Triazol-3-thiol
- 5-(3-Isopropoxyphenyl)-4-{[(E)-(5-Methyl-2-thienyl)methyliden]amino}-4H-1,2,4-triazol-3-yl Hydrogensulfid
- 4-{[(E)-(4-Dimethylaminophenyl)methyliden]amino}-5-(3-Isopropoxyphenyl)-4H-1,2,4-triazol-3-yl Hydrogensulfid
Einzigartigkeit
Was 4-{[(E)-(3,4-Dimethoxyphenyl)methyliden]amino}-5-(3-Isopropoxyphenyl)-4H-1,2,4-Triazol-3-thiol auszeichnet, ist seine spezifische Kombination von funktionellen Gruppen, die ihm eine einzigartige Reaktivität und potenzielle Anwendungen verleihen. Das Vorhandensein sowohl der Dimethoxyphenyl- als auch der Isopropoxyphenylgruppe verbessert seine Löslichkeit und Interaktion mit biologischen Zielstrukturen und macht es zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung.
Eigenschaften
Molekularformel |
C20H22N4O3S |
|---|---|
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
4-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-(3-propan-2-yloxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H22N4O3S/c1-13(2)27-16-7-5-6-15(11-16)19-22-23-20(28)24(19)21-12-14-8-9-17(25-3)18(10-14)26-4/h5-13H,1-4H3,(H,23,28)/b21-12+ |
InChI-Schlüssel |
YIQYYOUDEHOOOT-CIAFOILYSA-N |
Isomerische SMILES |
CC(C)OC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)OC)OC |
Kanonische SMILES |
CC(C)OC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(E)-(2,6-dichlorophenyl)methylideneamino]hexadecanamide](/img/structure/B12025527.png)
![(5E)-5-(2,3-dimethoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12025537.png)
![2-((2,5-Dimethylbenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12025538.png)
![N-(2,6-dibromo-4-methylphenyl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12025540.png)
![2-{[4,5-Bis(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide](/img/structure/B12025542.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B12025546.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B12025557.png)


![N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12025594.png)
![(2E)-2-(1H-benzimidazol-2-yl)-3-[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenenitrile](/img/structure/B12025599.png)
![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B12025602.png)
![6-[(5Z)-5-[[3-(3-fluoro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12025604.png)

